molecular formula C7H8Cl2N2 B8433425 3,6-Dichloro-4-ethyl-5-methylpyridazine

3,6-Dichloro-4-ethyl-5-methylpyridazine

Cat. No. B8433425
M. Wt: 191.05 g/mol
InChI Key: GGKZBBHGNCEWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-4-ethyl-5-methylpyridazine is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

3,6-dichloro-4-ethyl-5-methylpyridazine

InChI

InChI=1S/C7H8Cl2N2/c1-3-5-4(2)6(8)10-11-7(5)9/h3H2,1-2H3

InChI Key

GGKZBBHGNCEWND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN=C1Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3,6-dichloro-4-ethylpyridazine (1 eq), AgNO3 (0.7 eq) and AcOH (2.8 eq) in H2O (9.4 mL, 0.6M) was added a solution of cone, sulfuric acid (6.6 eq) in H2O (9.4 mL, 0.6 M) at 50° C., followed by addition of a solution ammonium peroxodisulfate (5.4 eq) in H2O (9.4 mL, 0.6 M) at 60° C. for 20 min. The reaction mixture was heated at 70-75° C. for 30 min. After cooling, the reaction mixture was adjusted to pH 7 with a 25% ammonium hydroxide solution, and extracted with Et2O. The extracts were washed with H2O and dried (Na2SO4) and solvent was removed under high vacuum. The residue was purified by silica gel chromatography, eluting with 9:1 petroleum ether:EtOAc, to afford the desired product as colourless crystals. 1H NMR (400 MHz, CDCl3) δ: 2.85 (2H, q, J=7.6 Hz), 2.45 (3H, s), 1.21 (3H, t, J=7.6 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.